molecular formula C19H15N5O3S B7705205 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No.: B7705205
M. Wt: 393.4 g/mol
InChI Key: CDNHBVZRNXAICZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a complex organic compound featuring a thiadiazole ring and an oxadiazole ring

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-12-22-23-19(28-12)20-16(25)11-26-15-9-5-8-14(10-15)18-21-17(24-27-18)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNHBVZRNXAICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and oxadiazole rings. The final step involves coupling these two components with a phenoxyacetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer pathways.

  • Material Science: Its unique structure makes it suitable for use in advanced materials, such as organic semiconductors and photovoltaic devices.

  • Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, in cancer research, it may inhibit key signaling pathways, such as the STAT3 pathway, leading to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

  • Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

  • Oxadiazole Derivatives: Compounds containing the oxadiazole ring are structurally related and often possess comparable properties.

This compound represents a significant advancement in the field of heterocyclic chemistry, with promising applications across various scientific disciplines. Its unique structure and versatile reactivity make it a valuable tool for researchers and industry professionals alike.

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